N-Acetyl-4,4'-diaminodiphenylmethane

Descripción general

Descripción

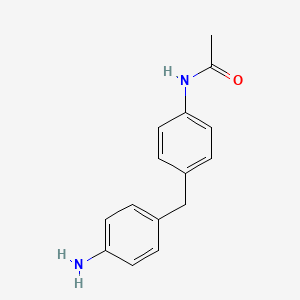

N-Acetyl-4,4’-diaminodiphenylmethane: is an organic compound that belongs to the class of aromatic amines. It is a derivative of 4,4’-diaminodiphenylmethane, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-Acetyl-4,4’-diaminodiphenylmethane typically begins with 4,4’-diaminodiphenylmethane and acetic anhydride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature range of 60-80°C for several hours to ensure complete acetylation.

Purification: The product is purified by recrystallization from suitable solvents such as ethanol or methanol to obtain a pure compound.

Industrial Production Methods: In industrial settings, the synthesis of N-Acetyl-4,4’-diaminodiphenylmethane follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-Acetyl-4,4’-diaminodiphenylmethane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Aplicaciones Científicas De Investigación

Toxicological Studies

N-Acetyl-4,4'-diaminodiphenylmethane is primarily studied for its toxicological effects and metabolic pathways. Research indicates that this compound can be detected as a metabolite in biological fluids following exposure to 4,4'-methylenedianiline. For instance, studies have shown that urinary levels of this compound are significantly correlated with exposure levels of 4,4'-methylenedianiline in occupational settings .

Case Study: Occupational Exposure

In a study involving workers in polyurethane manufacturing, urinary metabolites including this compound were measured. The findings suggested that high levels of exposure could lead to the accumulation of this metabolite in the body, indicating potential health risks associated with long-term exposure .

Polymer Chemistry

This compound is utilized as an intermediate in the synthesis of various polymers and resins. It plays a crucial role in the production of polyurethane foams and epoxy resins. The compound's ability to enhance the mechanical properties of these materials makes it valuable in industrial applications.

| Application | Details |

|---|---|

| Polyurethane Production | Used as a hardener and curing agent to improve flexibility and durability. |

| Epoxy Resins | Acts as an intermediate that enhances thermal stability and chemical resistance. |

Research has shown that incorporating this compound into polymer formulations can lead to improved performance characteristics such as increased tensile strength and resistance to environmental degradation .

Medicinal Chemistry

The compound has also been investigated for its potential biological activities. As a derivative of 4,4'-diaminodiphenylmethane, it may exhibit anticancer properties due to its structural similarities with other biologically active compounds.

Case Study: Anticancer Activity

Recent studies have explored the synthesis of new compounds based on this compound for their anticancer activities. These studies indicate that modifications to the structure can lead to significant growth inhibition against various cancer cell lines .

| Compound | Cell Lines Tested | Growth Inhibition (%) |

|---|---|---|

| N-Acetyl-derivative | SNB-19 | 86.61 |

| OVCAR-8 | 85.26 | |

| NCI-H40 | 75.99 |

Mecanismo De Acción

The mechanism of action of N-Acetyl-4,4’-diaminodiphenylmethane involves its interaction with specific molecular targets. The acetyl group enhances its ability to form hydrogen bonds and other non-covalent interactions with proteins and enzymes. This leads to the modulation of enzyme activity and the regulation of biochemical pathways. The compound can also act as a ligand, binding to metal ions and influencing their reactivity.

Comparación Con Compuestos Similares

4,4’-Diaminodiphenylmethane: The parent compound, which lacks the acetyl group.

N-Acetyl-4-aminodiphenylmethane: A similar compound with only one acetylated amine group.

4,4’-Methylenedianiline: Another derivative with different substituents on the aromatic rings.

Uniqueness: N-Acetyl-4,4’-diaminodiphenylmethane is unique due to the presence of the acetyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility, reactivity, and ability to interact with biological molecules, making it a versatile compound in various applications.

Actividad Biológica

N-Acetyl-4,4'-diaminodiphenylmethane (commonly referred to as N-acetyl-MDA) is a derivative of 4,4'-methylenedianiline (MDA), which is primarily used in the production of polyurethanes and other industrial applications. This compound has garnered attention for its potential biological activities, particularly regarding its mutagenicity and carcinogenicity, as well as its metabolic pathways and effects on various biological systems.

- Chemical Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

- CAS Number : 97263

Metabolism and Excretion

Research indicates that this compound is metabolized in the body into various metabolites. A study on workers exposed to MDA showed that urine samples contained significant levels of N-acetyl-MDA, highlighting its presence as a major metabolite alongside others such as monoacetyl-4,4'-methylenedianiline . The concentration of N-acetyl-MDA in urine ranged from 0.13 to 7.61 pmol/mL, indicating active metabolism upon exposure .

Mutagenicity and Carcinogenicity

N-acetyl-MDA has been studied for its mutagenic potential. In laboratory settings, it was observed that acetylation reduces the mutagenicity of MDA. For instance, in animal studies, administration of MDA led to the formation of multiple urinary metabolites, including N-acetyl-MDA, which appeared to have less mutagenic impact compared to its parent compound .

A significant study involving F344 male rats demonstrated that dietary administration of 4,4'-diaminodiphenylmethane (which includes N-acetyl derivatives) influenced liver carcinogenesis induced by known carcinogens like diethylnitrosamine. The results indicated a decrease in hyperplastic nodules and hepatocellular carcinomas in groups receiving the compound.

Animal Studies

In a series of experiments with Sprague-Dawley rats, the administration of N-acetyl-MDA showed promising results in mitigating carcinogenic effects when combined with known carcinogens. The mean survival time was notably longer in groups supplemented with N-acetyl-MDA compared to control groups. Additionally, the incidence of tumors was significantly reduced in specific organs when treated with this compound.

Human Exposure

Human studies have also provided insights into the biological activity of N-acetyl-MDA. In occupational settings where workers were exposed to MDA, it was found that the levels of urinary metabolites correlated with exposure levels. This correlation underscores the relevance of monitoring such metabolites for assessing exposure risks and potential health effects associated with industrial chemicals .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(18)17-15-8-4-13(5-9-15)10-12-2-6-14(16)7-3-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTDJPRWHARDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179109 | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24367-94-0 | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24367-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.